5-(4-Fluorophenyl)oxazol-2-amine
Overview
Description
5-(4-Fluorophenyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group at the 5-position of the oxazole ring enhances its chemical properties and potential applications. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-(4-Fluorophenyl)oxazol-2-amine, also known as compound 7 or 7c, is FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the formation of blood cellular components . Mutations in FLT3, particularly internal tandem duplications (ITD), are common in patients with acute myeloid leukemia (AML) and result in constitutive activation of the receptor, leading to rapid proliferation of cancer cells .
Mode of Action
Compound 7c acts as an inhibitor of FLT3, effectively blocking its activity . It has been shown to inhibit both wild-type FLT3 and mutated FLT3 in cell-free kinase assays and in Molm-13 and MV4-11 cells . By inhibiting FLT3, 7c prevents the abnormal proliferation of cancer cells caused by the constitutive activation of FLT3 .
Biochemical Pathways
The inhibition of FLT3 by 7c affects the FLT3 signaling pathway, which is involved in the proliferation and survival of hematopoietic cells . By blocking FLT3, 7c disrupts this pathway, leading to increased apoptosis, or programmed cell death, in AML cells . Additionally, 7c has been found to suppress the expression of DNA damage repair genes .
Result of Action
The inhibition of FLT3 by 7c results in increased apoptosis in AML cells, thereby reducing their proliferation . The anti-leukemic activity of 7c has been confirmed by in vivo tumor growth inhibition in MV4-11 xenograft mice . Furthermore, the suppression of DNA damage repair genes by 7c could potentially enhance the effectiveness of other treatments, such as poly (ADP-ribose) polymerase (PARP) inhibitors .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some oxazole derivatives have been found to inhibit the activities of FMS-like tyrosine kinase 3 (FLT3), a type of enzyme involved in cell growth and proliferation .
Cellular Effects
In cellular studies, 5-(4-Fluorophenyl)oxazol-2-amine has been shown to inhibit the activities of FLT3 and mutated FLT3 in Molm-13 and MV4-11 cells . This inhibition leads to a decrease in the proliferation of FLT3-ITD+ acute myeloid leukemia (AML) cells, thereby increasing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FLT3. The compound inhibits the activities of FLT3 and mutated FLT3, leading to a decrease in the proliferation of FLT3-ITD+ AML cells . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
It has been shown to inhibit the activities of FLT3 and mutated FLT3, as well as the proliferation of FLT3-ITD+ AML cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to inhibit tumor growth in MV4-11 xenograft mice .
Metabolic Pathways
As an oxazole derivative, it may interact with various enzymes and cofactors .
Transport and Distribution
As an oxazole derivative, it may interact with various transporters or binding proteins .
Subcellular Localization
As an oxazole derivative, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like ethanol or methanol
Another method involves the use of 4-fluorobenzoyl chloride and 2-aminoethanol under basic conditions to form the oxazole ring. The reaction conditions for this method include:
Temperature: Room temperature to 50°C
Catalyst: Base such as sodium hydroxide or potassium carbonate
Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the 4-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents in the presence of Lewis acids.
Major Products Formed
Oxidation: Oxazole-2-carboxylic acid derivatives
Reduction: Oxazoline derivatives
Substitution: Various substituted oxazole derivatives
Scientific Research Applications
5-(4-Fluorophenyl)oxazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-oxazol-2-amine
- 5-(4-Chlorophenyl)oxazol-2-amine
- 5-(4-Methylphenyl)oxazol-2-amine
Uniqueness
5-(4-Fluorophenyl)oxazol-2-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. Compared to its analogs, the fluorinated derivative often exhibits improved biological activity and selectivity, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3-oxazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARATJSBAGJVSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650242 | |
Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21718-02-5 | |
Record name | 5-(4-Fluorophenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-fluorophenyl)-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.